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Asparaginyl-glycine - 67576-72-1

Asparaginyl-glycine

Catalog Number: EVT-14615175
CAS Number: 67576-72-1
Molecular Formula: C6H11N3O4
Molecular Weight: 189.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Asn-Gly is a dipeptide composed of L-asparagine and glycine joined by a peptide linkage. It has a role as a metabolite. It is functionally related to a L-asparagine and a glycine.
Asn-Gly is a natural product found in Aeromonas veronii with data available.
Overview

Asparaginyl-glycine is a dipeptide compound formed by the combination of the amino acids asparagine and glycine. It is classified within the broader category of organic compounds known as amino acids and derivatives. Asparaginyl-glycine plays a significant role in various biological processes, particularly in metabolism, where it acts as a metabolite and contributes to cellular functions in nerve and brain tissues. The compound is characterized by its structure, which includes an amide bond between the carboxyl group of asparagine and the amino group of glycine.

Source and Classification

Asparaginyl-glycine can be sourced from various biological systems, particularly in organisms that synthesize proteins containing both asparagine and glycine residues. It is classified under:

  • Kingdom: Organic compounds
  • Super Class: Organic acids and derivatives
  • Class: Carboxylic acids and derivatives
  • Sub Class: Amino acids, peptides, and analogues

This classification highlights its structural relationship with other amino acids and peptides, emphasizing its importance in biochemistry and molecular biology .

Synthesis Analysis

Methods

Asparaginyl-glycine can be synthesized through several methods, primarily focusing on peptide synthesis techniques. The most common methods include:

  1. Solid-Phase Peptide Synthesis (SPPS):
    • This technique involves the sequential addition of protected amino acids to a solid support resin. The amino group of glycine is activated, allowing it to react with the carboxyl group of asparagine to form the dipeptide bond.
    • The process typically involves deprotection steps to remove protecting groups after each coupling reaction.
  2. Liquid-Phase Peptide Synthesis:
    • In this method, the amino acids are dissolved in a solution where they can react freely. Activation reagents such as carbodiimides may be used to facilitate the coupling reaction between asparagine and glycine.

Technical Details

The synthesis requires careful control of reaction conditions, including pH, temperature, and concentration of reagents. The purity of the final product is often assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to ensure that no side products are present.

Molecular Structure Analysis

Structure

The molecular formula for asparaginyl-glycine is C6H11N3O4C_6H_{11}N_3O_4. The structure consists of:

  • A central backbone formed by an amide bond connecting the carboxylic acid group of asparagine to the amino group of glycine.
  • Functional groups include an amine group (-NH2), a carboxylic acid group (-COOH), and an additional amide linkage.

Data

The molecular weight of asparaginyl-glycine is approximately 189.16 g/mol. The compound's three-dimensional structure can be visualized using molecular modeling software, which helps in understanding its spatial configuration and potential interactions with other biomolecules .

Chemical Reactions Analysis

Asparaginyl-glycine can participate in various chemical reactions typical for peptides:

  1. Hydrolysis:
    • Under acidic or basic conditions, asparaginyl-glycine can be hydrolyzed back into its constituent amino acids, asparagine and glycine.
  2. Transpeptidation:
    • This reaction involves the transfer of the acyl group from one amino acid to another, which can lead to the formation of different dipeptides or polypeptides when reacted with other amino acids.
  3. Deamidation:
    • Asparaginyl-glycine may undergo deamidation under certain conditions, resulting in the conversion of asparagine into aspartic acid.

These reactions are essential for understanding how this compound behaves in biological systems and its potential applications in pharmaceuticals .

Mechanism of Action

Asparaginyl-glycine functions primarily as a metabolite involved in various biochemical pathways. Its mechanism of action includes:

  • Role in Protein Synthesis: As a dipeptide, it can be incorporated into proteins during translation, influencing protein folding and function.
  • Neurotransmitter Activity: Glycine acts as an inhibitory neurotransmitter; thus, asparaginyl-glycine may contribute to neurotransmission processes.
  • Metabolic Regulation: It participates in metabolic pathways that regulate nitrogen metabolism and energy production within cells.

Data suggests that these mechanisms are crucial for maintaining cellular homeostasis and supporting neuronal activity .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with acids or bases during hydrolysis; sensitive to enzymatic degradation by peptidases.

Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for characterizing its structure further .

Applications

Asparaginyl-glycine has several scientific applications:

  • Nutraceuticals: Used in dietary supplements aimed at improving cognitive function due to its role in neurotransmission.
  • Pharmaceuticals: Investigated for potential therapeutic uses in neurological disorders due to its components' roles in brain function.
  • Biotechnology: Utilized in peptide synthesis for research applications, including drug development and protein engineering.

The compound's significance lies not only in its biological functions but also in its potential for innovative applications across various scientific disciplines .

Enzymatic Synthesis and Catalytic Mechanisms

Role of Asparaginyl Endopeptidases (AEPs) in Peptide Ligation and Cyclization

Transpeptidase Activity in Cyclotide Biosynthesis

Asparaginyl endopeptidases (AEPs) are cysteine proteases that exhibit unique transpeptidase activity, enabling backbone cyclization of ribosomally synthesized peptides. In cyclotide biosynthesis (e.g., MCoTI-II from Momordica cochinchinensis), AEPs recognize a conserved Asn/Asp (Asx)-Xaa1-Xaa2 tripeptide motif at the C-terminus of linear precursors. The enzyme cleaves the peptide bond between Asx and Xaa1, forming a thioester acyl-enzyme intermediate. Instead of hydrolysis, the N-terminal amine of the same peptide acts as a nucleophile to resolve this intermediate, resulting in head-to-tail cyclization [3] [8]. This transpeptidation mechanism is highly efficient: MCoAEP2 catalyzes cyclization with a kcat/Km of 620 mM−1s−1, making it one of the fastest cyclases known. Crucially, the reaction excludes water, preventing hydrolytic byproducts [8] [9].

Structural Determinants of Ligase vs. Protease Function in Plant AEPs

The functional divergence of AEPs into ligases or proteases hinges on discrete structural motifs:

  • Gatekeeper residue: Positioned at the S2 substrate-binding pocket (e.g., Cys247 in Oldenlandia affinis OaAEP1b), this residue controls access to the active site. Mutations to smaller residues (e.g., C247A) enhance ligase efficiency by 150-fold by enlarging the nucleophile entry channel [5] [10].
  • Ligase-Activity Determinant 1 (LAD1): A tripeptide motif (e.g., GHS in VyPAL2) near the S1′ pocket. Hydrophobic residues at P2′ (e.g., Leu) anchor the substrate for transpeptidation [10].
  • Marker of Ligase Activity (MLA): A 5-amino acid deletion in a proline-rich loop adjacent to the substrate-binding cleft, observed in petunia PxAEP3b, reduces conformational flexibility and favors ligase activity [3] [9].

Table 1: Structural Features Dictating AEP Function

Structural FeatureLocationProtease-Preferring ResiduesLigase-Preferring ResiduesFunctional Impact
GatekeeperS2 pocketLarge hydrophobic (Ile, Leu)Small (Ala, Gly) or CysControls nucleophile access
LAD1S1′ pocketCharged/polar residuesHydrophobic residues (Leu)Anchors P2′ substrate residue
MLA loopSubstrate cleftFull loop (5 aa)Deletion (Δ5 aa)Reduces flexibility for ligase efficiency

Thioester Intermediate Formation and Nucleophilic Attack Pathways

AEP catalysis involves a conserved catalytic triad (Cys-His-Asn). The process initiates with nucleophilic attack by the cysteine thiolate on the carbonyl carbon of the Asx residue, forming a tetrahedral oxyanion intermediate. This collapses into a thioester acyl-enzyme intermediate while releasing the C-terminal fragment. Resolution occurs via:

  • Hydrolysis: Water nucleophiles yield linear peptides.
  • Transpeptidation: An N-terminal amine (intramolecular for cyclization or intermolecular for ligation) attacks the thioester bond.In human asparaginase 3 (hASNase3), glycine accelerates autoproteolysis by acting as a base that deprotonates Thr168, facilitating nucleophilic attack on the preceding Gly167-Thr168 bond. This releases the active enzyme, demonstrating glycine’s role in modulating nucleophile reactivity [1] [3].

Substrate Recognition and Sequence-Specific Catalysis

Gatekeeper Residues and Ligase-Activity Determinants

Substrate selectivity in AEPs is governed by sequence-specific interactions:

  • P1 Specificity: The S1 pocket strictly accommodates Asn or Asp (Asx). Mutation of this residue abolishes catalysis [10].
  • P2′ Requirement: Hydrophobic residues (e.g., Leu, Val) at P2′ enhance ligation efficiency. In VyPAL2, P2′ leucine forms van der Waals contacts with LAD1 residues, positioning the nucleophile optimally for attack [10].
  • Gatekeeper Engineering: Substituting OaAEP1b’s Cys247 with alanine (C247A) increases ligase activity 70-fold by widening the S2 pocket. This mutant efficiently recognizes the "Asn-Ala-Leu" motif and nucleophiles with N-terminal "Arg-Leu" [5].

pH-Dependent Activation and Pro-Domain Auto-Proteolysis

AEP zymogens undergo pH-controlled activation:

  • Auto-Activation: In acidic vacuoles (pH 4–5), pro-AEPs self-cleave at auto-processing sites (e.g., Asp47 and Asn335 in MCoAEP2), releasing the pro-domain and cap domain to expose the catalytic core [8] [10].
  • Activity Switching: Mature MCoAEP2 acts as a ligase at pH 5–7 but shifts to hydrolysis below pH 4. This pH sensitivity mirrors vacuolar conditions, where initial acidic cleavage precedes neutral-pH cyclization [8].
  • Glycine as a Cofactor: In hASNase3, glycine accelerates autoproteolysis at physiological pH (7.5) by 40-fold compared to intrinsic rates, acting as a base to deprotonate the catalytic Thr168. This effect is specific to glycine—alanine, serine, or asparagine fail to promote cleavage [1].

Table 2: pH-Dependent Activation Profiles of AEPs

EnzymeActivation pHOptimal Ligation pHKey Cleavage SitesFunctional Consequence
MCoAEP2 (Momordica)4.05.0Asp47, Asn335Bifunctionality: hydrolysis at pH 4, cyclization at pH 5
hASNase3 (Human)9.5 (glycine)7.5 (glycine)Gly167-Thr168Glycine-dependent activation at neutral pH
OaAEP1b (O. affinis)3.4–4.06.5–7.0Linker between core/cap domainsCap domain removal enables substrate access

Properties

CAS Number

67576-72-1

Product Name

Asparaginyl-glycine

IUPAC Name

2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetic acid

Molecular Formula

C6H11N3O4

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C6H11N3O4/c7-3(1-4(8)10)6(13)9-2-5(11)12/h3H,1-2,7H2,(H2,8,10)(H,9,13)(H,11,12)/t3-/m0/s1

InChI Key

KLKHFFMNGWULBN-VKHMYHEASA-N

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)C(=O)N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)N)C(=O)N

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